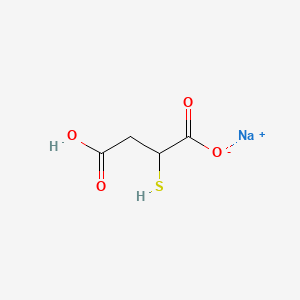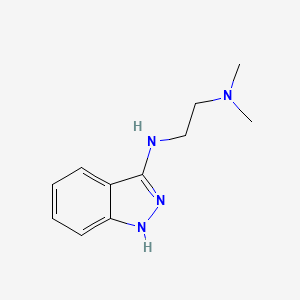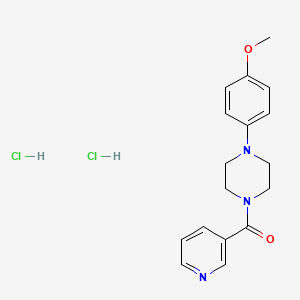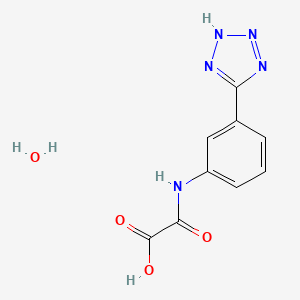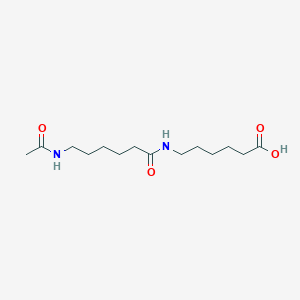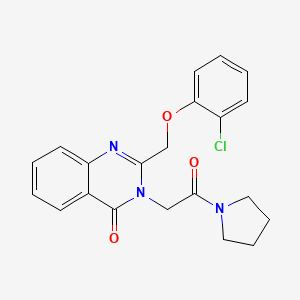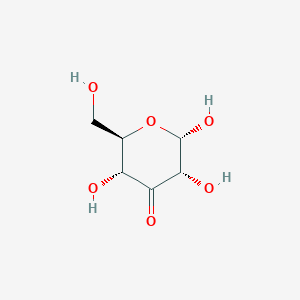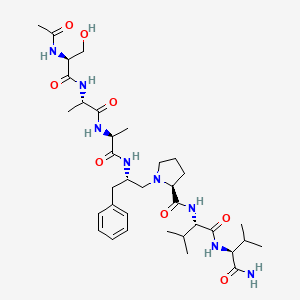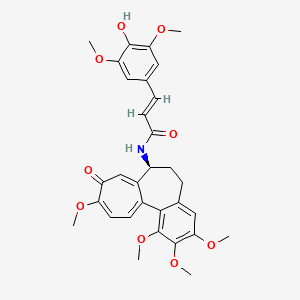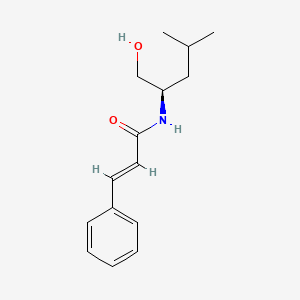
N-Cinnamoyl-D-leucinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cinnamoyl-D-leucinol is a compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D-leucinol typically involves the reaction of cinnamic acid with D-leucinol. This reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cinnamic acid and D-leucinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for efficient and controlled synthesis of the compound, ensuring high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to enhance the reaction efficiency and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
N-Cinnamoyl-D-leucinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cinnamoyl oxides, while reduction can produce cinnamoyl alcohols .
科学的研究の応用
作用機序
The mechanism of action of N-Cinnamoyl-D-leucinol involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of complex sugars into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
類似化合物との比較
N-Cinnamoyl-D-leucinol can be compared with other cinnamoyl derivatives, such as:
N-Cinnamoyl-L-leucinol: Similar in structure but with a different stereochemistry, which can affect its biological activity.
N-Cinnamoyl-D-phenylalaninol: Another cinnamoyl derivative with a different amino acid component, leading to variations in its properties and applications.
This compound stands out due to its specific combination of cinnamic acid and D-leucinol, which imparts distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
127852-95-3 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1 |
InChIキー |
DZDOBDWXGLZYPW-MYSGNRETSA-N |
異性体SMILES |
CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


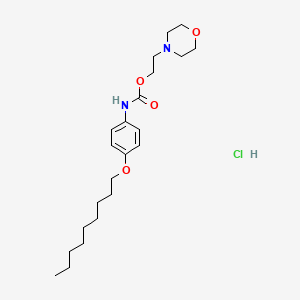


![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)

